molecular formula C13H19NO2 B15052382 [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid

[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid

Cat. No.: B15052382
M. Wt: 221.29 g/mol
InChI Key: MNXDMBUMWZOMEO-UHFFFAOYSA-N
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Description

[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methyl-benzyl group.

    Amination: The acylated product is then subjected to amination to introduce the amino group.

    Alkylation: The final step involves the alkylation of the amino group with isopropyl halide to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through binding to active sites of enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [Isopropyl-(2-methyl-benzyl)-amino]-acetic acid
  • [Isopropyl-(4-methyl-benzyl)-amino]-acetic acid
  • [Isopropyl-(3-ethyl-benzyl)-amino]-acetic acid

Uniqueness

[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with enzymes and receptors, leading to distinct pharmacological and biochemical properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl-propan-2-ylamino]acetic acid

InChI

InChI=1S/C13H19NO2/c1-10(2)14(9-13(15)16)8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16)

InChI Key

MNXDMBUMWZOMEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)O)C(C)C

Origin of Product

United States

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